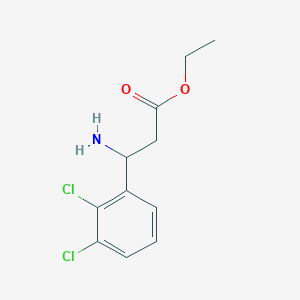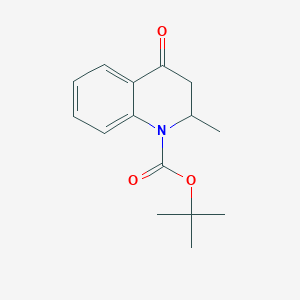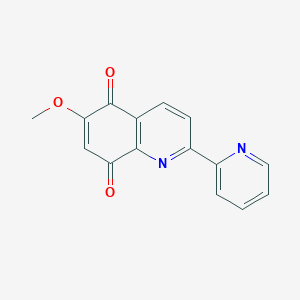
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-amino-3-(2,3-diclorofenil)propanoato de etilo es un compuesto orgánico con la fórmula molecular C11H13Cl2NO2. Es un derivado del ácido propanoico y contiene grupos funcionales amino y éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-amino-3-(2,3-diclorofenil)propanoato de etilo típicamente involucra la reacción del 3-oxo-3-(2,3-diclorofenil)propanoato de etilo con amoníaco o una amina en condiciones controladas. La reacción se lleva a cabo generalmente en un solvente como etanol o metanol, y la temperatura se mantiene a un nivel moderado para asegurar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 3-amino-3-(2,3-diclorofenil)propanoato de etilo puede implicar el uso de reactores a gran escala y sistemas de flujo continuo para optimizar el rendimiento y la eficiencia. El proceso también puede incluir pasos de purificación, como recristalización o cromatografía, para obtener un producto de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-amino-3-(2,3-diclorofenil)propanoato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo amino puede oxidarse para formar un grupo nitro.
Reducción: El grupo éster puede reducirse para formar un alcohol.
Sustitución: Los átomos de cloro pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas pueden utilizarse para reemplazar los átomos de cloro.
Principales productos formados
Oxidación: Formación de 3-nitro-3-(2,3-diclorofenil)propanoato de etilo.
Reducción: Formación de 3-amino-3-(2,3-diclorofenil)propanol de etilo.
Sustitución: Formación de 3-amino-3-(2,3-dihidroxiifenil)propanoato de etilo u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El 3-amino-3-(2,3-diclorofenil)propanoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Se explora su potencial propiedad terapéutica, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-amino-3-(2,3-diclorofenil)propanoato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Amino-3-(2,4-diclorofenil)propanoato de etilo
- 3-Amino-3-(3,4-diclorofenil)propanoato de etilo
- 3-Amino-3-(2,3-difluorofenil)propanoato de etilo
Singularidad
El 3-amino-3-(2,3-diclorofenil)propanoato de etilo es único debido a la posición específica de los átomos de cloro en el anillo fenilo, lo que puede influir en su reactividad e interacciones con los objetivos biológicos. Esta estructura distinta puede resultar en diferentes propiedades farmacológicas o químicas en comparación con sus análogos.
Propiedades
IUPAC Name |
ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXFSUQPHPWBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)



![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)
![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)





